Tropisetron hydrochloride
Overview
Description
Tropisetron hydrochloride is a pharmaceutical compound synthesized from indol-3-carboxylic acid. Its synthesis involves chloride acetylation and condensation with tropic alcohol, resulting in an overall yield improvement from literature-reported 20% to 50% in some studies. The modification of synthesis processes, such as replacing oxalyl chloride with thionyl chloride, simplifies the reaction, improves yield, and makes the product suitable for scale-up production (Xu Xing-you, 2003).
Synthesis Analysis
Tropisetron hydrochloride's synthesis has been optimized over time to enhance yield and process simplicity. Various methods have been documented, including improvements on the synthesis process by altering chlorination techniques and condensation with tropic alcohol lithium, leading to yields up to 52.8% (Xiang Hong-lin, 2006). These optimizations contribute to a more efficient and industrially feasible production process.
Molecular Structure Analysis
Tropisetron hydrochloride's effectiveness can be attributed to its molecular structure, specifically designed to target and antagonize serotonin 3 (5-HT3) receptors. The molecule is a conjugate of an indole and a tropane group, where the indole portion is crucial for its activity as a partial agonist at α7 nicotinic acetylcholine receptors, suggesting a complex interaction with receptor sites that may contribute to its antiemetic properties (R. Papke et al., 2005).
Chemical Reactions and Properties
Tropisetron hydrochloride undergoes various chemical reactions during its metabolism, including oxidative hydroxylation of the indole ring and conjugation with glucuronic acid and sulfate. These metabolic pathways indicate the compound's dynamic interaction within biological systems, leading to the formation of several metabolites which are essential for its therapeutic action and elimination (V. Fischer et al., 1992).
Physical Properties Analysis
The physical properties of tropisetron hydrochloride, such as its solubility and stability, are crucial for its formulation and efficacy as a medication. While specific studies focusing on these aspects were not identified, the general chemical stability and solubility in water are important for its application in medical treatments, influencing its absorption, distribution, and method of administration.
Chemical Properties Analysis
Tropisetron hydrochloride's chemical properties, including its reactivity and interaction with other compounds, play a vital role in its pharmacological activity. For instance, its interaction with l-tryptophan under specific conditions, which is based on the fluorescence quenching effect, highlights its complex chemical behavior that can be utilized in analytical applications to determine tropisetron hydrochloride concentration in various samples (Xiashi Zhu et al., 2008).
Scientific Research Applications
Treatment of Cognitive Deficits in Schizophrenic Patients : Tropisetron, as a 5-HT3 receptor antagonist and alpha7 nicotinic receptor agonist, is effective in improving cognitive deficits in mice after phencyclidine administration. This suggests its potential use in treating cognitive deficits in schizophrenic patients (Hashimoto et al., 2006).
Chemotherapy-Induced Nausea and Emesis Prevention : Tropisetron hydrochloride is effective and safe in preventing nausea and emesis induced by chemotherapy, demonstrating similar results to other drugs like Navoban (Wu Hai, 2006).
Control of Cytokine Production in Severe Sepsis/Sepsis Shock : While Tropisetron can control excess cytokine production in severe sepsis or septic shock conditions, it does not significantly improve survival rates (Setoguchi et al., 2011).
Modulation of the Glycine Receptor : Tropisetron is a highly sensitive modulator of the glycine receptor, which is crucial for inhibition but not potentiation. This suggests its potential in specific receptor targeting (Yang et al., 2007).
Anti-inflammatory Effects in Experimental Colitis : In a rat model of experimental colitis, Tropisetron shows anti-inflammatory effects, indicating its potential therapeutic applications for inflammatory bowel disease (Mousavizadeh et al., 2009).
Improved Synthesis for Industrial Production : An improved synthesis method for Tropisetron hydrochloride avoids using flammable n-butyllithium, offering better safety, cost reduction, and improved yield, making it suitable for large-scale production (Feng, 2011).
Analytical Applications in Spectrofluorimetry : A new method using spectrofluorimetry effectively determines Tropisetron hydrochloride in real samples, showing good agreement with official methods and suggesting its use in analytical chemistry (Zhu et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H/t11-,12+,13?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEGSJAEZIGKSA-KOQCZNHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909756 | |
Record name | 3-Tropanyl-indole-3-carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tropisetron hydrochloride | |
CAS RN |
105826-92-4 | |
Record name | Tropisetron monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105826924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Tropanyl-indole-3-carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50909756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylic acid ester monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROPISETRON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A19338Q2YO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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